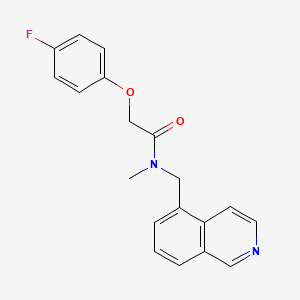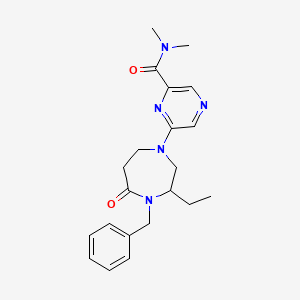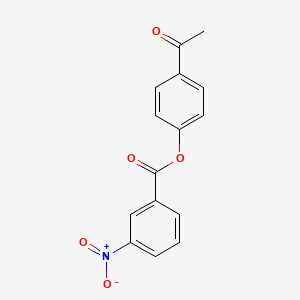
2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to selectively inhibit fibroblast growth factor receptor (FGFR) kinases, which are known to play a critical role in the development of cancer, angiogenesis, and other pathological conditions.
作用機序
FIIN-3 selectively inhibits 2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream targets, which are involved in the development and progression of cancer. The selectivity of FIIN-3 for this compound kinases is due to the unique conformational changes that occur in the ATP-binding site of this compound kinases compared to other kinases.
Biochemical and Physiological Effects:
FIIN-3 has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects are mediated by the inhibition of this compound kinases, which are involved in the regulation of these processes.
実験室実験の利点と制限
One of the major advantages of FIIN-3 is its selectivity for 2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide kinases, which makes it a useful tool for studying the role of this compound kinases in cancer and other pathological conditions. However, one of the limitations of FIIN-3 is its low solubility in water, which can make it difficult to use in certain in vitro and in vivo experiments.
将来の方向性
There are several future directions for the study of FIIN-3, including the development of more potent and selective inhibitors of 2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide kinases, the investigation of the role of this compound kinases in other pathological conditions, and the development of new therapeutic strategies based on the inhibition of this compound kinases. Additionally, the use of FIIN-3 in combination with other drugs may provide a more effective treatment for cancer and other diseases.
合成法
The synthesis of FIIN-3 involves several steps, including the preparation of the starting materials and the coupling of the key intermediates. The first step involves the synthesis of 4-fluorophenol, which is then reacted with 2-bromoethanol to form 2-(4-fluorophenoxy)ethanol. The latter compound is then converted to the corresponding mesylate, which is reacted with isoquinoline-5-carbaldehyde to form the key intermediate. The final step involves the coupling of the key intermediate with N-methylacetamide to form FIIN-3.
科学的研究の応用
FIIN-3 has been extensively studied in vitro and in vivo for its potential therapeutic applications. Several studies have shown that FIIN-3 exhibits potent inhibitory activity against 2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide kinases, which are known to be involved in the development of various cancers, including breast, lung, and gastric cancer. FIIN-3 has also been found to inhibit angiogenesis, which is a critical process in the growth and spread of cancer cells.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-22(19(23)13-24-17-7-5-16(20)6-8-17)12-15-4-2-3-14-11-21-10-9-18(14)15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLHPMFSQNCTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5348861.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5348866.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348867.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5348878.png)
![N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5348880.png)
![ethyl 4-{2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5348884.png)
![ethyl 4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348894.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate](/img/structure/B5348895.png)

![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5348918.png)

![N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5348954.png)
![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)
![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)